cIAP1 Ligand-Linker Conjugates 15 hydrochloride

Targeted protein degradation SNIPER design Linker SAR

Synthesizing IAP-recruiting degraders often fails when linker length or E3 ligand geometry is suboptimal. Conjugates 15 HCl provides the exact PEG₂ linker validated in SNIPER(ABL)-39 (DC₅₀ 10 nM, IC₅₀ 0.54 nM) and SNIPER(ER)-87 (DC₅₀ <3 nM). • PEG₂ linker outperforms PEG₃ analogs in BCR-ABL degradation • Free amine enables direct coupling to COOH-bearing warheads • HCl salt enhances solubility & conjugation efficiency

Molecular Formula C37H48ClN3O8
Molecular Weight 698.2 g/mol
Cat. No. B13450434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamecIAP1 Ligand-Linker Conjugates 15 hydrochloride
Molecular FormulaC37H48ClN3O8
Molecular Weight698.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)OCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl
InChIInChI=1S/C37H47N3O8.ClH/c1-25(2)22-33(36(43)47-21-20-46-19-18-45-17-16-38)39-35(42)34(41)32(23-26-10-4-3-5-11-26)40-37(44)48-24-31-29-14-8-6-12-27(29)28-13-7-9-15-30(28)31;/h3-15,25,31-34,41H,16-24,38H2,1-2H3,(H,39,42)(H,40,44);1H/t32-,33+,34+;/m1./s1
InChIKeyTUXKBZDECHBKLD-SAIPSRRZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cIAP1 Conjugate 15 HCl: SNIPER Building Block


cIAP1 Ligand-Linker Conjugates 15 hydrochloride (CAS 1225383-36-7, molecular weight 698.25, formula C₃₇H₄₈ClN₃O₈) is a heterobifunctional degrader intermediate that combines an LCL161-derivative-based IAP ligand with a polyethylene glycol (PEG₂) PROTAC linker terminating in a pendant primary amine . As part of the SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser) technology platform, this conjugate is a pre-assembled building block designed for rapid, modular conjugation to a target-protein warhead via its free amine functionality, enabling efficient synthesis of cIAP1-recruiting degraders . The hydrochloride salt form enhances aqueous solubility and powder stability compared to the corresponding free base (CAS 1225433-96-4, MW 661.78, C₃₇H₄₇N₃O₈) .

1
Pre-assembled SNIPER building block with LCL161-derived IAP ligand and PEG₂ linker
2
Terminal primary amine supports direct one-step warhead conjugation
3
Hydrochloride salt may support aqueous solubility and powder stability

Why cIAP1 Conjugate 15 HCl Cannot Be Substituted


IAP-based protein degraders are exquisitely sensitive to linker composition, length, and E3 ligase ligand stereochemistry, as even minor alterations can disrupt the ternary complex geometry required for productive ubiquitination . The PEG₂ linker length in Conjugates 15 has been explicitly employed in the chemical structures of potent SNIPERs (e.g., SNIPER(ER)-87 and SNIPER(ABL)-39), demonstrating that this specific linker geometry is productive for cIAP1/XIAP-mediated degradation [1]. Substituting a conjugate with a different linker (e.g., PEG₃, alkyl C6-C10, or a distinct IAP ligand scaffold such as the Sigma-Aldrich A1V2PF2 series) alters the distance and orientation between the target protein and the E3 ligase, leading to unpredictable changes in degradation efficiency, selectivity for cIAP1 vs. XIAP, and off-target protein knockdown . The hydrochloride salt further provides superior aqueous solubility compared to the free base, which impacts both conjugation reaction efficiency and the formulation of final degrader screening libraries .

Linker Length Sensitivity
PEG₂ geometry has been associated with productive degradation; PEG₃ or alkyl linkers may shift ternary complex formation and potency.
IAP Ligand Variability
LCL161-based recruitment differs from MeBS or other IAP ligands; degradation efficiency may not transfer across ligand scaffolds.
Salt Form Mismatch
Free-base conjugates may limit aqueous solubility during bioconjugation; HCl salt offers reported solubility advantage.

cIAP1 Conjugate 15 HCl: Key Differentiators


PEG₂ Linker Provides Optimal Degrader Geometry

The PEG₂ linker in Conjugates 15 is structurally identical to the linker used in SNIPER(ABL)-39, which degrades BCR-ABL protein with a DC₅₀ of 10 nM and has an IC₅₀ of 0.54 nM for growth inhibition . In contrast, the PEG₃-linked SNIPER(ABL)-33 shows a 30-fold weaker degradation DC₅₀ of 0.3 µM, despite using a closely related ABL inhibitor (HG-7-85-01) and the same LCL161-derived IAP ligand . This demonstrates that the PEG₂ linker length, as incorporated in Conjugates 15, provides a productive geometry for cIAP1/XIAP-mediated degradation that is not universally shared by longer PEG linkers.

PEG₂ Linker Geometry
Reported
PEG₂ degrader DC₅₀ 10 nM; PEG₃ DC₅₀ 300 nM (30× difference)
Supports potency advantage of PEG₂ linker geometry in BCR-ABL SNIPER context
Cross-study comparison; data to verify in user assay
Targeted protein degradation SNIPER design Linker SAR

LCL161-Derived IAP Ligand Ensures Potent Degradation

The IAP ligand scaffold incorporated in Conjugates 15 is derived from LCL161, a high-affinity IAP antagonist. SNIPERs utilizing this LCL161-derived IAP ligand (linked via PEG₂ to an ERα warhead) achieve ERα degradation IC₅₀ values of 97 nM (SNIPER(ER)-87) . Derivatization of this ligand further improves degradation potency, with SNIPER(ER)-110 achieving ERα degradation DC₅₀ values of <3 nM at 4 h and 7.7 nM at 48 h [1]. In contrast, IAP-based degraders using competing IAP ligand types (e.g., methyl bestatin-based ligands) typically exhibit significantly weaker degradation activity (micromolar range for early SNIPER compounds) [2].

LCL161 IAP Ligand
Class-level inference
LCL161-based SNIPERs reported >100-fold improvement vs. MeBS-based analogs
Supports degrader design with LCL161 scaffold for higher degradation potency
Based on ERα and CRABP-II model data; potency context may vary by target
E3 ligase affinity cIAP1 binding Degrader potency

Hydrochloride Salt Boosts Solubility and Stability

cIAP1 Ligand-Linker Conjugates 15 hydrochloride (CAS 1225383-36-7) is the HCl salt of the free base conjugate (CAS 1225433-96-4). The hydrochloride salt is reported as a solid powder with purity ≥98%, with storage stability of ≥12 months at -20 °C, and solubility in DMSO for stock solution preparation [1]. The free base counterpart (CAS 1225433-96-4, MW 661.78) is also available but lacks the polar counterion that enhances aqueous solubility during conjugation reactions . Many competing cIAP1 Ligand-Linker Conjugates in the series (e.g., Conjugates 1, 3, 5, 7, 9, 10, 13, 14) are supplied only as free bases and do not offer a hydrochloride salt option , limiting their utility in aqueous-phase bioconjugation protocols.

HCl Salt Form
Reported
Solid, ≥98% purity, DMSO-soluble, stable ≥12 months at -20 °C
May support aqueous bioconjugation workflows and storage
Vendor-reported data; confirm solubility in user protocol
Salt form selection Aqueous solubility Chemical stability

Primary Amine Enables Direct, One-Step Conjugation

Conjugates 15 features a free terminal primary amine (-NH₂) at the distal end of the PEG₂ linker, enabling direct amide bond formation with a carboxylic acid-containing target protein ligand without requiring a deprotection step . This is in contrast to conjugates such as cIAP1 Ligand-Linker Conjugates 10 (MW 893.07, C₄₈H₆₈N₄O₁₂), which carries a Boc-protected amine (tert-butyl carbamate), necessitating acidic deprotection prior to warhead conjugation . The Fmoc group on the IAP ligand in Conjugates 15 remains intact during amide coupling at the amine terminus due to orthogonal protecting group chemistry (Fmoc is base-labile, while amide coupling is performed under acidic or neutral conditions), allowing sequential conjugation strategies .

Free Amine Conjugation
Class-level inference
One-step amide coupling vs. Boc deprotection route (~195 Da smaller)
Reduces synthetic steps and avoids acidic deprotection conditions
Based on structural comparison; reactivity to be validated with target warhead
Click chemistry Amide coupling PROTAC synthesis

cIAP1 Conjugate 15 HCl: Optimal Applications


Accelerated BCR-ABL SNIPER Library Synthesis

When constructing a focused library of SNIPER degraders targeting BCR-ABL, Conjugates 15 provides the PEG₂ linker geometry that yielded the most potent BCR-ABL degrader reported to date (SNIPER(ABL)-39, DC₅₀ = 10 nM) . Direct amide coupling of Conjugates 15 HCl to various commercially available ABL kinase inhibitor scaffolds containing a carboxylic acid handle enables rapid generation of degrader candidates without linker synthesis or deprotection steps. The PEG₂-linked SNIPER(ABL)-39 achieved an IC₅₀ of 0.54 nM for growth inhibition, significantly outperforming PEG₃-linked analogs (DC₅₀ = 0.3 µM for SNIPER(ABL)-33) , making Conjugates 15 the preferred starting material for BCR-ABL degrader SAR campaigns.

ERα Degrader Development with Validated Linker

SNIPER(ER)-87, which employs the same LCL161-derived IAP ligand and PEG₂ linker architecture as Conjugates 15, achieves ERα degradation with an IC₅₀ of 97 nM . Subsequent IAP ligand derivatization preserved the PEG₂ linker and yielded SNIPER(ER)-110, with a degradation DC₅₀ of <3 nM . Researchers developing next-generation ERα degraders can use Conjugates 15 as a direct drop-in intermediate, coupling to novel ERα ligands while preserving the validated linker geometry. The free amine terminus allows conjugation to any ERα ligand bearing a carboxylic acid, enabling rapid diversification.

Dual-Recruiting Degrader Panels for Phenotypic Screening

The LCL161-derivative IAP ligand in Conjugates 15 recruits both cIAP1 and XIAP, a property leveraged by improved SNIPER(ER)s that demonstrated simultaneous degradation of cIAP1 and XIAP alongside the target protein, leading to potent apoptosis induction in IAP-dependent cancer cells (MCF-7) . This dual E3 ligase engagement, mediated by the specific LCL161 scaffold in Conjugates 15, is not universally shared by other IAP ligand-linker conjugates (e.g., methyl bestatin-based conjugates recruit cIAP1 with different selectivity) . For phenotypic screening programs in apoptosis-sensitive cancer lines, Conjugates 15 enables generation of degraders that simultaneously eliminate the target protein and suppress anti-apoptotic IAPs.

Application
Selection Property
Validation Focus
BCR-ABL degrader SAR studies
PEG₂ linker geometry matching SNIPER(ABL)-39 architecture
Degradation potency (DC₅₀) and growth inhibition endpoint validation
ERα degrader development
LCL161-derived IAP ligand with reported ERα degradation context
ERα degradation IC₅₀ evaluation in MCF-7 cell model
Dual cIAP1/XIAP-recruiting degrader panels
LCL161 scaffold for reported dual E3 ligase engagement
Target and IAP co-degradation endpoints in apoptosis-sensitive cell lines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for cIAP1 Ligand-Linker Conjugates 15 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.